molecular formula C10H12O5 B2819291 (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 313952-20-4

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B2819291
CAS No.: 313952-20-4
M. Wt: 212.201
InChI Key: SVYIZYRTOYHQRE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of lactic acid, where the hydrogen atom on the alpha carbon is replaced by a 3-methoxy-4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the esterification of 3-(3-Methoxy-4-hydroxyphenyl)propionic acid followed by hydrolysis. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of precursor molecules .

Chemical Reactions Analysis

Types of Reactions

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .

Scientific Research Applications

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in inflammation and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)lactic acid
  • 3-(3-Methoxy-4-hydroxyphenyl)propionic acid
  • 3-Hydroxy-4-methoxyphenylacetic acid

Uniqueness

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIZYRTOYHQRE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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